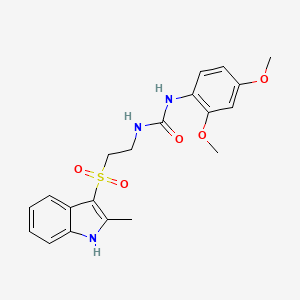

1-(2,4-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea

Description

1-(2,4-Dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic urea derivative featuring a sulfonamide-linked indole moiety and a dimethoxyphenyl group. Structurally, it belongs to the sulfonylurea class, which is historically associated with antidiabetic agents (e.g., glimepiride) due to their ability to modulate insulin secretion . However, the substitution of a 2-methylindole sulfonyl group and dimethoxyphenylurea distinguishes this compound from classical sulfonylureas. No direct pharmacological data for this compound are available in the provided evidence, necessitating extrapolation from structural analogs.

Properties

IUPAC Name |

1-(2,4-dimethoxyphenyl)-3-[2-[(2-methyl-1H-indol-3-yl)sulfonyl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-13-19(15-6-4-5-7-16(15)22-13)29(25,26)11-10-21-20(24)23-17-9-8-14(27-2)12-18(17)28-3/h4-9,12,22H,10-11H2,1-3H3,(H2,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFVYECCLDZBSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)S(=O)(=O)CCNC(=O)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea typically involves multiple steps:

Formation of the Indole Sulfonyl Intermediate: The indole derivative is first sulfonylated using a sulfonyl chloride in the presence of a base such as triethylamine.

Coupling with Dimethoxyphenyl Isocyanate: The sulfonylated indole is then reacted with 2,4-dimethoxyphenyl isocyanate under controlled conditions to form the final urea compound.

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification methods are also critical to achieving the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions: 1-(2,4-Dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the sulfonyl group, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2,4-Dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,4-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The sulfonylurea group is known to interact with certain proteins, potentially inhibiting or activating them, which can lead to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Glimepiride (1-(p-(2-(3-Ethyl-4-methyl-2-oxo-3-pyrroline-1-carboxamido)ethyl)phenyl)sulfonyl)-3-(trans-4-methylcyclohexyl)urea)

- Key Differences: Glimepiride contains a pyrroline-carboxamido group and a trans-methylcyclohexyl urea, whereas the target compound substitutes these with a 2-methylindole sulfonyl group and dimethoxyphenyl urea.

- Functional Implications: Glimepiride’s sulfonylurea group binds to SUR1 receptors on pancreatic β-cells, stimulating insulin secretion. The indole sulfonyl group in the target compound may shift selectivity toward non-pancreatic targets, such as serotonin receptors (5-HT) or tyrosine kinases .

1-(2-Methyl-1H-indol-3-yl)-2(4-methoxyphenyl)-1,2,3,4-tetrahydro-isoquinoline

- Key Differences: This compound (from ) shares the 2-methylindole motif but replaces the sulfonamide-urea structure with a tetrahydroisoquinoline scaffold.

- Functional Implications: Tetrahydroisoquinolines are known for CNS activity (e.g., dopamine receptor modulation). The absence of a sulfonylurea group in this analog suggests divergent mechanisms compared to the target compound.

1-(2,4-Dimethylphenyl)-3-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea

- Key Differences :

- Functional Implications :

- Benzodiazepine-derived ureas often exhibit anxiolytic or anticonvulsant activity. The dimethoxyphenyl group in the target compound may instead favor interactions with cytochrome P450 enzymes or estrogen receptors.

Comparative Data Table

Research Findings and Hypotheses

- Sulfonamide-Indole Synergy: The combination of a sulfonamide and indole in the target compound mirrors structures seen in kinase inhibitors (e.g., sunitinib) and 5-HT receptor modulators.

- Metabolic Stability : The dimethoxyphenyl group may reduce oxidative metabolism compared to glimepiride’s ethyl-pyrroline group, extending half-life .

- Toxicity Considerations : Sulfonylureas like glimepiride carry hypoglycemia risks. The target compound’s structural divergence may mitigate this but introduce new liabilities (e.g., off-target kinase inhibition).

Biological Activity

1-(2,4-Dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound can be characterized by its structural formula, which includes:

- Urea moiety : Contributing to its biological activity.

- Indole and dimethoxyphenyl groups : These substituents are crucial for its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives of urea with indole substitutions have shown promising results against various cancer cell lines. The mechanism often involves the inhibition of cell proliferation and induction of apoptosis.

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HeLa | 10 | Apoptosis induction |

| Compound B | MCF-7 | 5 | Cell cycle arrest |

| Compound C | A549 | 15 | Inhibition of proliferation |

Antiviral Properties

Some studies suggest that similar indole-based compounds exhibit antiviral activities. They may act by inhibiting viral replication through interference with viral enzymes or host cell pathways.

Case Study:

A study conducted on a related indole derivative demonstrated a significant reduction in viral load in infected cells, suggesting potential as an antiviral agent.

The biological activity of this compound is hypothesized to involve:

- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell signaling pathways.

- Receptor Modulation : It could act as a modulator for various receptors, particularly those involved in cancer progression and viral infections.

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Key aspects include:

- Absorption : Investigations into bioavailability and absorption rates are ongoing.

- Metabolism : Initial studies suggest that cytochrome P450 enzymes may be involved in its metabolism.

- Excretion : Further research is needed to determine the excretion pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2,4-dimethoxyphenyl)-3-(2-((2-methyl-1H-indol-3-yl)sulfonyl)ethyl)urea, and how do reaction conditions influence yield?

- Methodological Answer: The synthesis typically involves coupling a 2,4-dimethoxyphenyl isocyanate derivative with a sulfonated indole-ethylamine intermediate. Key steps include sulfonation of 2-methylindole using chlorosulfonic acid under anhydrous conditions (0–5°C, 2–4 hours), followed by nucleophilic substitution with ethylenediamine. Urea bond formation is achieved via carbodiimide-mediated coupling (e.g., EDC/HOBt) in dichloromethane or DMF at room temperature. Yield optimization (60–75%) requires strict control of stoichiometry, pH (neutral to mildly basic), and exclusion of moisture .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer: Use a combination of:

- X-ray crystallography (via SHELX software ) to resolve the sulfonyl-urea conformation and confirm stereochemistry.

- GC-MS with derivatization (e.g., N-methyl-N-(trimethylsilyl) trifluoroacetamide) for trace impurity detection in biological matrices .

- High-resolution NMR (¹H/¹³C) to verify methoxy and sulfonyl group positions; DMSO-d₆ is preferred for solubility and minimizing aggregation artifacts .

Advanced Research Questions

Q. How can researchers design experiments to investigate this compound’s binding affinity to vasopressin or serotonin receptors?

- Methodological Answer:

- In vitro assays : Use CHO cells transfected with human V1b or 5-HT receptors. Measure intracellular Ca²⁺ flux (Fluo-4 dye) or cAMP accumulation (ELISA) upon compound exposure. Compare IC₅₀ values to reference antagonists (e.g., SSR149415 for V1b ).

- Radioligand displacement : Compete against ³H-labeled AVP or 5-CT in membrane preparations. Analyze data with GraphPad Prism using a one-site competitive binding model .

Q. What in vivo models are appropriate for evaluating its pharmacokinetics and CNS penetration?

- Methodological Answer:

- Rodent models : Administer orally (10–30 mg/kg) to Sprague-Dawley rats. Collect plasma/brain samples at timed intervals. Use LC-MS/MS to quantify compound levels. Calculate AUC, Cmax, and brain-to-plasma ratio. Include a V1b antagonist control (e.g., SSR149415) to validate target engagement .

- Metabolite profiling : Identify hepatic metabolites via liver microsome incubation (CYP450 isoforms) and UPLC-QTOF analysis. Focus on sulfonylurea hydrolysis and demethylation pathways .

Q. How should conflicting data on its bioactivity (e.g., antimicrobial vs. receptor antagonism) be resolved?

- Methodological Answer:

- Structure-activity relationship (SAR) studies : Synthesize analogs with modified indole or methoxy groups. Test against Pseudomonas aeruginosa biofilm formation (via crystal violet assay ) and receptor binding assays. Correlate substituent hydrophobicity with antimicrobial vs. receptor selectivity.

- Mechanistic profiling : Use CRISPR-edited cell lines (e.g., V1b receptor KO) to isolate receptor-mediated effects from off-target antimicrobial activity .

Data Contradiction Analysis

Q. How to address discrepancies in reported IC₅₀ values across studies?

- Methodological Answer:

- Standardize assay conditions : Ensure consistent cell passage numbers, buffer pH, and temperature. Replicate experiments with a reference compound (e.g., SSR149415) to calibrate inter-lab variability .

- Meta-analysis : Apply a random-effects model to aggregated data (e.g., RevMan software), adjusting for covariates like assay type (binding vs. functional) and species differences (human vs. rat receptors) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.